molecular formula C10H22O B033509 3,5-Dimethyl-4-octanol CAS No. 19781-12-5

3,5-Dimethyl-4-octanol

Cat. No.: B033509
CAS No.: 19781-12-5
M. Wt: 158.28 g/mol
InChI Key: MWWSGOVAPIIIAZ-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-octanol is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the aliphatic chain. This compound is known for its unique structural features, which include two methyl groups attached to the fourth carbon of the octane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-octanol can be synthesized through various methods. One common approach involves the reduction of 3,5-dimethyl-4-octanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of the corresponding ketone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the alcohol.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-octanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding ketone, 3,5-dimethyl-4-octanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: 3,5-Dimethyl-4-octanone.

    Reduction: Corresponding alkanes.

    Substitution: 3,5-Dimethyl-4-chlorooctane.

Scientific Research Applications

3,5-Dimethyl-4-octanol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of fragrances and flavors due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-octanol involves its interaction with specific molecular targets. In biological systems, it may interact with receptors or enzymes, altering their activity. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-4-octanol: Similar structure but with one less methyl group.

    2-Methyl-3-octanol: Different position of the methyl group.

    4-Octanol: Lacks the additional methyl groups.

Uniqueness

3,5-Dimethyl-4-octanol is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,5-dimethyloctan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-7-9(4)10(11)8(3)6-2/h8-11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSGOVAPIIIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C(C)CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399580
Record name 3,5-dimethyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19781-12-5
Record name 3,5-dimethyloctan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-4-OCTANOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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